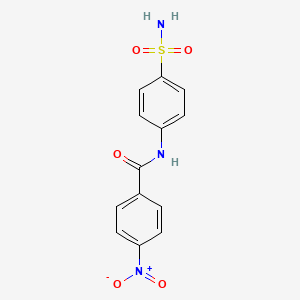

4-nitro-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

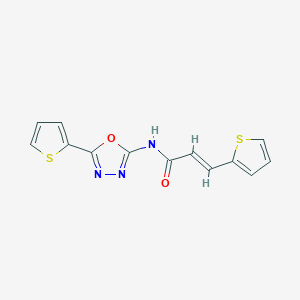

Vue d'ensemble

Description

4-nitro-N-(4-sulfamoylphenyl)benzamide is a molecule that contains sulfonyl and amide coupling structure . It is a derivative of sulfonamide, a class of compounds that are widely used in the pharmaceutical industry . Sulfonamides are known for their diverse biological properties such as anticancer, anti-inflammatory, antiviral agents, and enzyme inhibitors .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives . The reaction is facilitated by the use of peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by thin layer chromatography .Molecular Structure Analysis

The molecular formula of this compound is C13H11N3O5S . Its average mass is 321.309 Da and its monoisotopic mass is 321.041931 Da . The structures of the synthesized compounds were confirmed by FT-IR, 1H NMR and 13C -NMR spectroscopic analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were monitored using thin layer chromatography . The reactions were carried out at temperatures ranging from 0°C to room temperature .Applications De Recherche Scientifique

Synthesis and Biological Applications

4-Amino-N-(4-sulfamoylphenyl)benzamide, synthesized from 4-nitro-N-(4-sulfamoylphenyl)benzamide, has been used to create novel acridine sulfonamide compounds. These compounds are potent inhibitors of the carbonic anhydrase enzyme, particularly the cytosolic isoforms hCA I, II, and VII. These inhibitors have potential applications in treating various medical conditions due to their inhibitory action on this enzyme (Ulus et al., 2013).

In Vitro and In Silico Antidiabetic Potential

Derivatives of this compound have been evaluated for their antidiabetic potential. These compounds showed significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in the management of diabetes. The derivatives also exhibited antimicrobial properties and were studied using molecular dynamic simulations and docking studies, indicating their potential as antidiabetic and antimicrobial agents (Thakal et al., 2020).

Use in Polymer Synthesis

This compound is instrumental in synthesizing various polymers. It has been used in the preparation of aromatic poly(sulfone sulfide amide imide)s, which are notable for their thermal stability and solubility. These polymers have potential applications in high-temperature environments (Mehdipour‐Ataei & Hatami, 2007).

Corrosion Inhibition Studies

In a study focusing on the acidic corrosion of mild steel, derivatives of this compound demonstrated notable inhibition efficiency. This finding is significant in the field of materials science, particularly in corrosion control and prevention (Mishra et al., 2018).

Applications in Anion Detection

N-Nitrophenyl benzamide derivatives, including those related to this compound, have been developed as chemosensors for cyanide in aqueous environments. These compounds' selectivity for CN- makes them useful for monitoring cyanide concentrations in various samples, indicating potential applications in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Mécanisme D'action

While the specific mechanism of action for 4-nitro-N-(4-sulfamoylphenyl)benzamide is not mentioned in the retrieved papers, sulfonamides, in general, are known for their diverse biological activities . They are widely used as anticancer, anti-inflammatory, antiviral agents, and are well known for their antibacterial and enzyme inhibitor properties .

Propriétés

IUPAC Name |

4-nitro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-7-3-10(4-8-12)15-13(17)9-1-5-11(6-2-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHGNPUJSLSEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)

![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)